

Spectroscopic Profile of 3-Hydroxyisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxyisonicotinic acid**

Cat. No.: **B130362**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-hydroxyisonicotinic acid**, a crucial heterocyclic compound with applications in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for **3-hydroxyisonicotinic acid** are summarized in the tables below. These values are based on typical chemical shifts and absorption ranges for the functional groups present in the molecule and may vary slightly based on experimental conditions.

¹H NMR Spectral Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.0 - 11.0	Broad Singlet	1H	Carboxylic Acid (-COOH)
~10.0 - 9.5	Singlet	1H	Phenolic Hydroxyl (-OH)
~8.2	Singlet	1H	H-2 (proton on C2)
~7.5	Doublet	1H	H-6 (proton on C6)
~7.3	Doublet	1H	H-5 (proton on C5)

¹³C NMR Spectral Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (ppm)	Carbon Assignment
~168	C=O (Carboxylic Acid)
~158	C-3 (Carbon with -OH)
~145	C-2
~140	C-6
~125	C-4 (Carboxylic Acid attached)
~120	C-5

FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Strong, Broad	O-H stretch (Carboxylic Acid)
~3200	Medium, Broad	O-H stretch (Phenolic)
~3100 - 3000	Weak	C-H stretch (Aromatic)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1480	Medium-Strong	C=C and C=N stretching (Pyridine ring)
~1300	Medium	C-O stretch (Phenolic)
~1200	Medium	O-H bend (Carboxylic Acid)
~900 - 650	Medium-Weak	C-H out-of-plane bending (Aromatic)

Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
139	High	[M] ⁺ (Molecular Ion)
122	Moderate	[M - OH] ⁺
94	High	[M - COOH] ⁺
66	Moderate	Fragmentation of pyridine ring

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **3-hydroxyisonicotinic acid**.

Materials:

- **3-Hydroxyisonicotinic acid** sample
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[[1](#)]

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **3-hydroxyisonicotinic acid** and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. Ensure the sample is fully dissolved.
- Transfer to NMR Tube: Transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire the ¹H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ ($\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **3-hydroxyisonicotinic acid**.

Materials:

- **3-Hydroxyisonicotinic acid** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FT-IR Spectrometer[2]

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder to remove any moisture.
 - Place a small amount of **3-hydroxyisonicotinic acid** (1-2 mg) and approximately 100-200 mg of KBr in an agate mortar.
 - Grind the mixture until a fine, homogeneous powder is obtained.[2]

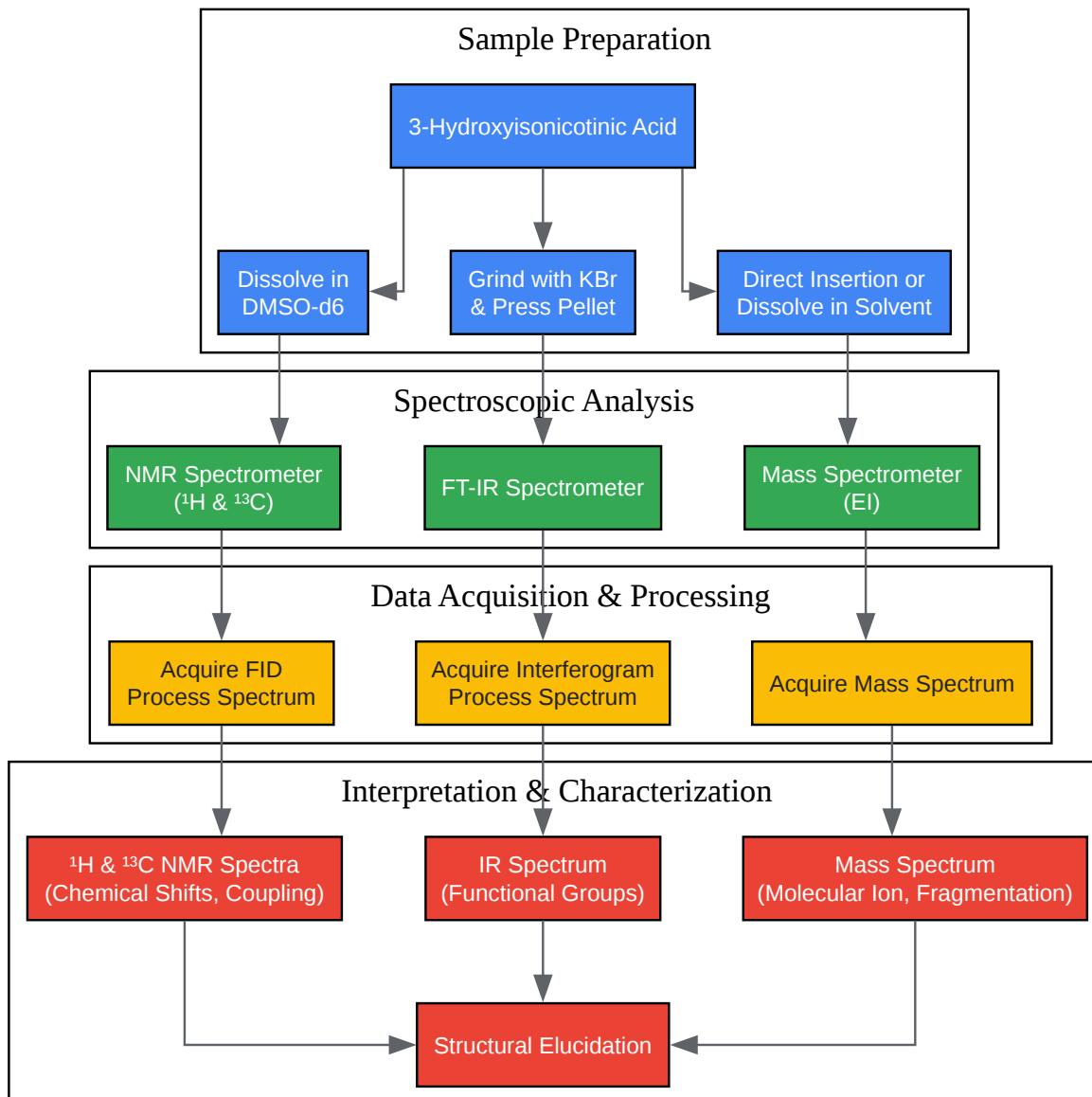
- Transfer the powder to a pellet press die.
- Apply pressure to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .[\[3\]](#)
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of **3-hydroxyisonicotinic acid**.

Materials:

- **3-Hydroxyisonicotinic acid** sample
- Methanol or other suitable volatile solvent
- Mass Spectrometer with Electron Ionization (EI) source[\[4\]](#)


Procedure:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For solid samples, a direct insertion probe is often used. The sample can also be dissolved in a volatile solvent and introduced via a heated inlet system.[\[4\]](#)
- Ionization: Ionize the sample using a standard electron impact (EI) energy of 70 eV.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion.
- Data Acquisition: The mass spectrum is recorded, plotting the relative intensity of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-hydroxyisonicotinic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. rtilab.com [rtilab.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxyisonicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130362#spectroscopic-data-nmr-ir-ms-of-3-hydroxyisonicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com